1-(2,3-Difluorophenyl)cyclopropan-1-ol
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Overview
Description
1-(2,3-Difluorophenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring bonded to a phenyl group substituted with two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzyl chloride with cyclopropanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity for specific targets, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and reactivity.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)cyclopropan-1-ol: Similar in structure but with fluorine atoms at the 2 and 6 positions.
1-(3,4-Difluorophenyl)cyclopropan-1-ol: Fluorine atoms at the 3 and 4 positions.
1-(2,4-Difluorophenyl)cyclopropan-1-ol: Fluorine atoms at the 2 and 4 positions.
Uniqueness: 1-(2,3-Difluorophenyl)cyclopropan-1-ol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern can lead to distinct interactions with molecular targets compared to other difluorophenyl derivatives.
Properties
Molecular Formula |
C9H8F2O |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3,12H,4-5H2 |
InChI Key |
WKKAHSJKHUZHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
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